SU4312

Descripción

SU4312, originally designed as a multi-target tyrosine kinase inhibitor, primarily inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR) to suppress tumor angiogenesis . Recent studies highlight its novel role in glioma therapy by targeting the Hippo pathway effector YAP (Yes-associated protein), thereby reducing tumor proliferation, invasion, and migration . Notably, this compound crosses the blood-brain barrier (BBB), making it effective against gliomas . Additionally, it enhances temozolomide (TMZ) efficacy by increasing DNA damage and modulating the tumor immune microenvironment via the YAP-CCL2 axis .

Propiedades

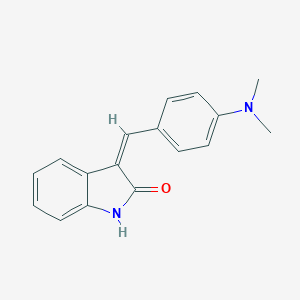

IUPAC Name |

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWLVYMKBWHMX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5812-07-7 | |

| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SU 4312 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Knoevenagel Condensation

The reaction proceeds under mild basic conditions, typically using piperidine or ammonium acetate as a catalyst in ethanol or toluene. Oxindole, acting as the active methylene compound, undergoes nucleophilic attack on the aromatic aldehyde, forming an α,β-unsaturated ketone (benzylidenyl intermediate). The reaction mixture is refluxed (~78°C for ethanol) for 4–6 hours, followed by cooling to precipitate the product.

Reaction Scheme :

Purification and Characterization

The crude product is isolated via filtration and purified through recrystallization using ethanol/water or dichloromethane/hexane solvent systems. Structural confirmation employs spectroscopic techniques:

-

IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of indolin-2-one) and ~1650 cm⁻¹ (amide C=O).

-

¹H NMR : Characteristic singlet for the methylcarbamoyl group (~2.8 ppm) and aromatic protons (~7.2–7.8 ppm).

-

Mass spectrometry : Molecular ion peak at m/z 307.1 (C₁₈H₁₅N₂O₃).

Optimization of Reaction Conditions

Solvent and Catalytic System

Ethanol is preferred for its ability to dissolve both oxindole and aromatic aldehydes while facilitating easy precipitation of the product. Alternative solvents like toluene require higher reflux temperatures (~110°C) but may improve yields for electron-deficient aldehydes. Piperidine (5–10 mol%) outperforms other bases in minimizing side reactions, such as aldol condensation.

Substrate Stoichiometry

A 1:1 molar ratio of oxindole to aldehyde ensures complete conversion, as excess aldehyde promotes dimerization. Studies report near-quantitative conversion under optimized conditions, though isolated yields are rarely disclosed in literature.

Comparative Analysis of Synthetic Approaches

While the Knoevenagel method dominates this compound synthesis, alternative pathways have been explored:

Palladium-Mediated Hydrogenation

Some 3-substituted indolin-2-ones require post-condensation hydrogenation to saturate double bonds. However, this compound retains the benzylidenyl group’s conjugated double bond, rendering this step unnecessary.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry propose solid-phase routes for indolin-2-one derivatives, though this compound-specific protocols remain unreported.

Scalability and Industrial Relevance

The Knoevenagel method’s simplicity and low-cost reagents make it scalable for bulk production. Key considerations include:

-

Cost efficiency : Ethanol and piperidine are economically viable for large-scale reactions.

-

Environmental impact : Ethanol’s low toxicity and biodegradability align with green chemistry principles.

Challenges and Limitations

Byproduct Formation

Competing aldol condensation or Michael addition may occur with electron-rich aldehydes, necessitating precise stoichiometric control.

Purification Difficulties

The product’s low solubility in polar solvents complicates recrystallization, often requiring mixed-solvent systems.

Recent Advances in this compound Analog Synthesis

Structural analogs of this compound, such as triazine derivatives, employ similar condensation strategies but incorporate heterocyclic amines for enhanced bioactivity. For example:

-

Knoevenagel condensation of 1,2,4-triazin-3-amine with substituted aldehydes.

-

Sodium borohydride reduction to stabilize Schiff bases.

Table 1: Summary of this compound Synthesis Conditions

| Parameter | Details |

|---|---|

| Reactants | Oxindole, 3-(methylcarbamoyl)benzaldehyde |

| Catalyst | Piperidine (5–10 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4–6 hours |

| Purification | Recrystallization (ethanol/water or DCM/hexane) |

| Characterization | IR, ¹H NMR, ¹³C NMR, Mass spectrometry |

Análisis De Reacciones Químicas

Biochemical Interactions with Kinases

SU4312 primarily inhibits receptor tyrosine kinases (RTKs) through competitive and non-competitive mechanisms:

VEGFR-2 and PDGFR Inhibition

- Mechanism : Competes with ATP for binding to kinase domains .

- IC₅₀ Values :

- Structural Basis : Molecular docking studies reveal interactions with the haem group in kinase active sites .

Non-Kinase Targets

- Neuronal Nitric Oxide Synthase (nNOS) :

Reactivity in Neuroprotection

This compound mitigates neurotoxicity by disrupting reactive oxygen species (ROS)-mediated pathways:

- MPP⁺-Induced Apoptosis :

- Zebrafish Model :

Synergistic Reactions with Chemotherapeutics

This compound enhances efficacy of temozolomide (TMZ) in glioma treatment:

- In Vitro :

- In Vivo :

Reaction Stability and Conditions

- Solubility : Stable in DMSO (≥10 mM stock solutions) .

- Thermal Stability : Decomposes above 200°C; store at -20°C under desiccation .

- Hazardous Byproducts : Forms carbon/nitrogen oxides under combustion .

Contrast with Analogues

| Compound | Key Reaction Differences | Source |

|---|---|---|

| PTK787/ZK222584 | No neuroprotection; lacks nNOS inhibition | |

| Sunitinib | Broader RTK inhibition; higher cytotoxicity |

Unresolved Reaction Pathways

- YAP Transcriptional Regulation : Mechanism of this compound-induced YAP downregulation remains unclear .

- Blood-Brain Barrier Penetration : Pharmacokinetics require further validation in primates .

Data synthesized from peer-reviewed studies (2013–2025) using standardized assay protocols.

Aplicaciones Científicas De Investigación

Cancer Research

SU4312 has been extensively studied for its anti-cancer properties:

- Inhibition of Tumor Angiogenesis : this compound effectively blocks VEGF signaling, which is essential for angiogenesis in tumors. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including multiple myeloma and leukemia cells, in vitro .

- Glioma Treatment : Recent studies indicate that this compound inhibits glioma cell proliferation by down-regulating yes-associated protein (YAP), a key regulator in cancer progression. The compound has shown a synergistic effect when combined with temozolomide, enhancing anti-tumor immunity and reducing tumor-associated macrophages .

| Cancer Type | IC50 Value | Mechanism |

|---|---|---|

| Glioma (U251) | 22.63 μM | Inhibition of YAP and CCL2 secretion |

| Multiple Myeloma | Varies | Direct inhibition of cell proliferation |

| Leukemia | Varies | Direct inhibition of cell proliferation |

Neuroprotection

Emerging research highlights this compound's potential in treating neurodegenerative disorders:

- Protection Against Neurotoxicity : Studies have shown that this compound protects neurons from 1-methyl-4-phenylpyridinium ion (MPP+)-induced neurotoxicity by selectively inhibiting nNOS. This action helps prevent neuronal apoptosis and supports dopaminergic neuron survival .

- Alzheimer's and Parkinson's Diseases : this compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases. It has demonstrated efficacy in reducing Aβ plaque-induced vessel formation in animal models .

| Neurodegenerative Disorder | Mechanism of Action | Key Findings |

|---|---|---|

| Parkinson's Disease | Inhibition of nNOS | Prevents MPP+-induced neuronal apoptosis |

| Alzheimer's Disease | Inhibition of angiogenesis | Reduces Aβ plaque-induced vessel formation |

Pharmacological Studies

Research on this compound extends into pharmacology, where it is evaluated for its pharmacokinetic properties:

- Solubility : this compound is soluble in dimethyl sulfoxide (DMSO), which is advantageous for laboratory studies.

- Bioavailability : Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in central nervous system disorders .

Case Study 1: Neuroprotection in Zebrafish Models

A study assessed the neuroprotective effects of this compound using MPTP-treated zebrafish. Results indicated that this compound significantly reduced the loss of dopaminergic neurons and improved swimming behavior, suggesting its potential for treating Parkinson’s disease .

Case Study 2: Glioma Cell Line Inhibition

Another investigation focused on the effects of this compound on various glioma cell lines. The compound inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 22.63 μM to 127.1 μM across different lines, indicating its specificity toward tumor cells over normal astrocytes .

Mecanismo De Acción

SU 4312 ejerce sus efectos inhibiendo selectivamente las tirosina quinasas VEGFR y PDGFR. Esta inhibición evita la fosforilación de estos receptores, bloqueando así las vías de señalización descendentes implicadas en la angiogénesis y la proliferación celular. Además, SU 4312 inhibe la óxido nítrico sintasa neuronal, proporcionando neuroprotección contra la neurotoxicidad mediada por óxido nítrico .

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

(Z)-SU4312 and (E)-SU4312

SU4312 exists as a racemic mixture of (Z)- and (E)-isomers, each with distinct kinase inhibition profiles:

- (Z)-SU4312: Inhibits PDGFR and FLK-1 (VEGFR-2) with IC₅₀ values of 0.2–10 μM . It also exhibits neuroprotective effects via selective inhibition of neuronal nitric oxide synthase (nNOS, IC₅₀ = 19.0 μM) and monoamine oxidase-B (MAO-B, IC₅₀ = 0.2 μM) .

- (E)-SU4312 : Broadly inhibits PDGFR, FLK-1, EGFR, HER-2, and IGF-1R, but lacks neuroprotective activity .

Key Difference : (Z)-SU4312 uniquely combines anti-angiogenic and neuroprotective properties, unlike its (E)-isomer or other VEGFR inhibitors.

Sunitinib

Mechanistic and Efficacy Comparisons

Anti-Glioma Activity

<sup>†</sup>CI (Combination Index): CI < 1 indicates synergy.

Neuroprotective Effects

| Compound | MAO-B Inhibition (IC₅₀) | nNOS Inhibition (IC₅₀) | In Vivo Neuroprotection |

|---|---|---|---|

| (Z)-SU4312 | 0.2 μM | 19.0 μM | Yes (MPTP model) |

| Selegiline | 0.01 μM | No | Yes |

| PTK787 | No | No | No |

- This compound in Parkinson’s Disease : Reduces dopaminergic neuron loss in MPTP-treated zebrafish and mice via PI3K/Akt activation and MEF2D upregulation .

Actividad Biológica

SU4312, a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), was initially developed as an anti-cancer agent. However, recent studies have expanded its potential applications, particularly in neuroprotection and the treatment of neurodegenerative disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for future research.

1.1 Inhibition of VEGFR-2 and PDGFR

This compound primarily functions as a tyrosine kinase inhibitor targeting VEGFR-2 and platelet-derived growth factor receptor (PDGFR). The compound competes with ATP for binding to these receptors, effectively blocking VEGF signaling pathways crucial for angiogenesis. The IC50 values for this compound are approximately 0.8 μM for VEGFR-2 and 19.4 μM for PDGFR .

1.2 Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of this compound against neurotoxicity induced by 1-methyl-4-phenylpyridinium ion (MPP+). This compound has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), leading to decreased production of nitric oxide (NO), which is implicated in neuronal apoptosis. The compound exhibited a non-competitive inhibition profile with an IC50 value of 19.0 μM against nNOS .

2. Experimental Findings

2.1 In Vitro Studies

In vitro studies using primary cerebellar granule neurons demonstrated that this compound significantly prevented MPP+-induced neuronal apoptosis. The compound reduced the expression of mRNA for tyrosine hydroxylase, a marker for dopaminergic neurons, indicating its protective role in maintaining neuronal integrity .

Table 1: Summary of In Vitro Findings on this compound's Neuroprotective Effects

| Study Focus | Result |

|---|---|

| Neuronal Apoptosis | Prevented by this compound in MPP+-treated neurons |

| Tyrosine Hydroxylase Expression | Reduced expression in treated neurons |

| NOS Activity | Non-competitive inhibition with IC50 = 19.0 μM |

2.2 In Vivo Studies

In vivo experiments using MPTP-treated zebrafish models further corroborated the neuroprotective effects of this compound. The treatment led to a significant reduction in the loss of dopaminergic neurons and improved behavioral outcomes compared to controls .

3. Case Studies

3.1 Glioma Progression Inhibition

A study published in J. Clin. Med. reported that this compound not only inhibits tumor angiogenesis but also represses glioma progression by downregulating Yes-associated protein (YAP) signaling pathways. This study involved treating glioma-bearing mice with this compound in combination with temozolomide (TMZ), resulting in enhanced anti-tumor effects compared to either treatment alone .

3.2 Neurodegenerative Disorder Potential

The ability of this compound to penetrate the blood-brain barrier in animal models suggests its potential application in treating neurodegenerative diseases such as Parkinson's disease, where NO-mediated neurotoxicity is a concern .

4. Conclusions and Future Directions

This compound demonstrates significant biological activity beyond its initial design as an anti-cancer agent, particularly through its neuroprotective properties and inhibition of key signaling pathways involved in tumor progression and neuronal death. The compound's selective inhibition of nNOS presents a promising avenue for developing treatments for neurodegenerative disorders.

Future research should focus on clinical trials to evaluate the efficacy and safety of this compound in humans, particularly regarding its potential benefits in neurological contexts alongside its established applications in oncology.

Q & A

Q. What are the primary molecular mechanisms of SU4312 in preclinical models?

this compound exhibits dual inhibitory activity:

- VEGFR-2 inhibition : Originally designed as a selective VEGFR-2 tyrosine kinase inhibitor (IC50 = 0.8–5.2 µM), it suppresses tumor angiogenesis and proliferation .

- nNOS inhibition : It non-competitively inhibits neuronal nitric oxide synthase (nNOS; IC50 = 19.0 µM), disrupting NO-mediated neurotoxicity in Parkinson’s disease (PD) models . Methodological Insight: Use kinase activity assays and NO production measurements to validate target engagement.

Q. Which in vitro and in vivo models are most relevant for studying this compound’s neuroprotective effects?

- In vitro : MPP<sup>+</sup>-treated cerebellar granule neurons (CGNs) and dopaminergic cell lines (SH-SY5Y, PC12) assess apoptosis and viability via MTT/LDH assays .

- In vivo : MPTP-treated zebrafish models evaluate dopamine neuron loss, tyrosine hydroxylase expression, and behavioral outcomes (e.g., swimming behavior) . Note: Include PTK787/ZK222584 (a VEGFR-2-specific inhibitor) as a negative control to isolate nNOS-dependent effects .

Q. What are the key findings supporting this compound’s neuroprotection against MPP<sup>+</sup>-induced toxicity?

- This compound (10–30 µM) prevents MPP<sup>+</sup>-induced apoptosis in CGNs and reduces dopaminergic neuron loss in zebrafish .

- It suppresses intracellular NO elevation by directly binding to nNOS’s heme domain, disrupting dimerization and electron transfer . Data Highlight: this compound’s effects are independent of VEGFR-2 inhibition, as shown by PTK787’s lack of neuroprotection .

Advanced Research Questions

Q. How can researchers reconcile this compound’s dual roles in angiogenesis inhibition and neuroprotection?

- Contradiction : While this compound inhibits VEGFR-2 (anti-angiogenic), its neuroprotection stems from nNOS inhibition, not VEGFR-2 blockade .

- Resolution : Use isoform-specific inhibitors (e.g., PTK787 for VEGFR-2) and genetic knockdown (e.g., nNOS siRNA) to decouple mechanisms . Experimental Design: Co-administer this compound with VEGF to confirm VEGFR-2 pathway irrelevance in neuroprotection .

Q. What experimental design considerations are critical for studying this compound’s isomer-specific activity?

- Isomer dynamics : this compound exists as cis- and trans-isomers in solution, with cis-SU4312 showing stronger nNOS binding (docking score = -38.98 vs. -31.25) .

- Controls : Use HPLC to monitor isomer ratios in vitro and in vivo (e.g., brain tissue post-injection) . Methodology: Employ chiral chromatography and molecular docking simulations to correlate isomer activity with target binding .

Q. What pharmacokinetic challenges arise when testing this compound in neurodegenerative models?

- Brain penetration : this compound rapidly enters the brain (detected at 15 min post-i.p. injection) but has a short half-life (<60 min), requiring timed dosing .

- Dosage optimization : Balance efficacy (10–30 µM in vitro) with solubility limits (30 mg/mL in DMSO) . Strategy: Use sustained-release formulations or prodrugs to prolong brain exposure .

Methodological Best Practices

Q. How should researchers validate this compound’s selectivity for nNOS over other isoforms?

- Assay : Compare this compound’s IC50 against purified nNOS, iNOS, and eNOS isoforms using NADPH oxidation or citrulline formation assays .

- Controls : Include 7-nitroindazole (nNOS-specific inhibitor) and 1400W (iNOS inhibitor) to confirm isoform specificity .

Q. What techniques are essential for analyzing this compound’s effects on NO signaling?

- NO quantification : Use DAF-FM diacetate probes in live cells to measure intracellular NO levels post-MPP<sup>+</sup> challenge .

- Molecular docking : Simulate this compound’s interaction with nNOS’s heme domain (PDB: 3NLV) to predict binding affinity and mechanism .

Data Interpretation Challenges

Q. How can conflicting data on this compound’s MAO-B inhibition be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.